Product packaging for S-tert-Butyl acetothioacetate(Cat. No.:CAS No. 15925-47-0)

S-tert-Butyl acetothioacetate

Cat. No.: B101010
CAS No.: 15925-47-0
M. Wt: 174.26 g/mol
InChI Key: FXOMETKMHQLOHH-UHFFFAOYSA-N
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Description

Disclaimer: The following is a placeholder description based on the common compound tert -butyl acetoacetate, as specific scientific data for S-tert-butyl acetothioacetate was not available. Content will be updated upon sourcing verified information. This compound is a chemical reagent intended for research and development purposes. Thioesters like this one are of significant interest in organic synthesis due to their unique reactivity compared to their oxo-ester analogs. The tert-butyl group often confers enhanced stability, while the thioester functionality is a key intermediate in biochemical pathways and modern synthetic methodologies, such as polymerizations and macrocyclizations. Researchers value this compound for developing novel synthetic routes in pharmaceuticals, agrochemicals, and materials science. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2S B101010 S-tert-Butyl acetothioacetate CAS No. 15925-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-tert-butyl 3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOMETKMHQLOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166618
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
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Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15925-47-0
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
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Record name S-tert-Butyl acetothioacetate
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Synthetic Methodologies for S Tert Butyl Acetothioacetate

Conventional Synthesis Routes

Conventional methods provide foundational and reliable pathways to S-tert-Butyl acetothioacetate, primarily through the acylation of a thiol or the ring-opening of a suitable precursor.

An efficient and widely cited method for synthesizing this compound involves the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and tert-butylthiol. This process is noted for its effectiveness and forms the basis of improved, larger-scale preparations. The reaction proceeds via the ring-opening of the dioxinone ring by the thiol, which acts as a nucleophile, to generate the desired β-ketothioester.

A well-documented procedure for the preparation of this compound utilizes the reaction of diketene (B1670635) with 2-methylpropane-2-thiol (tert-butylthiol). In this synthesis, the thiol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding thiolate. This highly nucleophilic thiolate then attacks the diketene, leading to the formation of the S-tert-butyl 3-oxobutanethioate after workup. A detailed procedure published in Organic Syntheses describes this transformation, yielding the product as a colorless oil. lookchem.com The choice of an ether solvent like tetrahydrofuran (B95107) is crucial for the success of this reaction. lookchem.com

Table 1: Synthesis of this compound from Diketene and tert-Butylthiol lookchem.com
ReactantMolar QuantityPhysical QuantityRole
Sodium Hydride (60% dispersion)0.24 mol9.8 gBase
2-Methylpropane-2-thiol0.22 mol20 g (25 mL)Nucleophile Precursor
Diketene0.24 mol20.3 g (18.8 mL)Acetylating Agent
Tetrahydrofuran (dry)-920 mLSolvent
The reaction yields approximately 22 g (57%) of S-tert-butyl 3-oxobutanthioate after distillation.

The direct synthesis of this compound from acetic anhydride (B1165640) and tert-butylthiol is not a commonly reported or standard method in chemical literature. The acylation of thiols typically requires more reactive acetylating agents than acetic anhydride, especially for forming β-ketothioesters. While acetic anhydride is widely used to synthesize oxygen esters, such as tert-butyl acetate (B1210297) from tert-butyl alcohol in the presence of a catalyst like zinc chloride, its direct application for thioester synthesis is less efficient without specific catalysts. orgsyn.org Thioester formation generally proceeds more readily with acyl chlorides or through other activated carboxylic acid derivatives. lookchem.comwikipedia.org

Several other strategies exist for the formation of this compound and related thioesters.

Transesterification of β-keto esters: This method involves the conversion of a more common β-keto ester, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, into the desired thioester by reacting it with tert-butylthiol in the presence of a catalyst. nih.gov This process is an equilibrium reaction and can be driven towards the product, although it can be less efficient for sterically hindered thiols like tert-butylthiol. nih.govnih.gov

Acylation with Acyl Chlorides: A general and effective route to thioesters involves the reaction of a thiolate salt with an acyl chloride. wikipedia.org For instance, lithium or thallium tert-butylthiolate can be reacted with an appropriate acyl chloride to generate the corresponding S-tert-butyl thioester. lookchem.comwikipedia.org

Catalytic Methods: Modern synthetic chemistry offers various catalytic methods for the formation of thioesters from carboxylic acids and thiols, which can provide milder reaction conditions and broader functional group tolerance. organic-chemistry.org

Advanced Synthetic Techniques and Optimization

As a valuable synthetic intermediate, methods for producing this compound on a larger scale have been developed to meet research and potential industrial demands.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance safety. For this compound, while specific literature is nascent, green approaches can be inferred from the synthesis of analogous esters. Key strategies focus on reducing waste, using safer reagents, and employing recyclable catalysts.

One of the primary goals of green chemistry is to design processes that are solvent-free or use environmentally benign solvents. For instance, a novel method for synthesizing tert-butyl esters utilizes (Boc)2O under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach, operating without additional heating, is highly appealing for eco-friendly synthesis and could be adapted for thioester production. rsc.org Another green technique involves the use of solid super-strong acid catalysts, such as perfluorinated sulfonic resins, for producing compounds like tert-butyl bromoacetate. google.com This method avoids corrosive and hazardous liquid acids, and the catalyst can be easily recovered and reused, aligning with the principles of waste reduction. google.com

The use of tert-butyl nitrite (B80452) (TBN) as a reagent under solvent-free conditions for other reactions further highlights a trend towards eliminating volatile organic solvents, which simplifies product isolation and reduces chemical waste. rsc.org An efficient synthesis of this compound has also been achieved by reacting tert-butylthiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, offering an alternative pathway that may present opportunities for green optimization. researchgate.net These examples underscore a clear trajectory towards developing more sustainable synthetic routes that could be applied to this compound.

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Benefits
Waste Prevention Use of solid, recyclable catalysts (e.g., sulfonic resins). google.comReduces catalyst waste and simplifies purification.
Atom Economy Direct addition reactions, such as tert-butylthiol with diketene equivalents. researchgate.netorgsyn.orgMaximizes the incorporation of starting materials into the final product.
Safer Solvents & Auxiliaries Solvent-free synthesis conditions (e.g., using mechanochemistry). rsc.orgrsc.orgEliminates the need for volatile organic compounds (VOCs), reducing environmental impact and exposure risks.
Catalysis Employing highly selective catalysts to minimize by-products. google.comIncreases product yield and purity, reducing the need for extensive purification.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. In the synthesis of this compound and its analogs, various catalytic systems have been shown to be effective.

A Chinese patent concerning the synthesis of tert-butyl acetoacetate (the oxygen analog of the target compound) demonstrates the efficacy of amine catalysts. google.com The method involves the reaction of tert-butyl alcohol with ketene (B1206846) dimer in the presence of fatty amine or tertiary amine catalysts. google.com This process achieves a ketene dimer conversion of 100% and a product yield exceeding 94%, with purity greater than 99%. google.com The use of catalysts like triethylamine (B128534) or tri-n-butylamine is crucial for this high efficiency, and the process is noted for reducing waste and being less corrosive to equipment. google.com

Table 2: Catalytic Performance in the Synthesis of tert-Butyl Acetoacetate (Analog)

CatalystCatalyst TypeReaction Temperature (°C)YieldPurityReference
TriethylamineTertiary Amine20-150>94%>99% google.com
Tri-n-butylamineTertiary Amine20-150>94%>99% google.com
Diethyl methyl amineTertiary Amine20-150>94%>99% google.com
EthylenediamineFatty Amine20-150>94%>99% google.com

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.commt.com While specific documented applications of flow chemistry for the synthesis of this compound are not prevalent, the principles are highly applicable.

The synthesis of this compound can involve highly reactive intermediates like diketene. orgsyn.org Such reactions are often exothermic and can be difficult to control on a large scale in batch reactors. Flow chemistry provides a solution by offering a high surface-area-to-volume ratio, which allows for efficient heat exchange and precise temperature control. vapourtec.com This minimizes the risk of thermal runaways and the formation of by-products.

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

ParameterTraditional Batch SynthesisHypothetical Flow Synthesis
Heat Transfer Limited, risk of hotspots.Excellent, precise temperature control. vapourtec.com
Safety Higher risk with reactive intermediates (e.g., diketene) at scale.Enhanced safety due to small reaction volumes and better control. mt.com
Scalability Non-linear, often requires re-optimization.Linear and predictable scale-up by running the system for longer. mt.com
Reproducibility Can vary between batches.High, due to precise control of parameters like mixing and residence time. mdpi.com
Process Integration Requires isolation between steps.Allows for integrated, multi-step "telescoped" synthesis. mdpi.comsioc-journal.cn

Reactivity and Reaction Mechanisms of S Tert Butyl Acetothioacetate

Enolate and Dianion Chemistry

The presence of acidic protons at the C-2 (α-carbon) and C-4 (γ-carbon) positions makes S-tert-butyl acetothioacetate an excellent substrate for enolate and dianion formation, enabling selective alkylation at these sites. orgsyn.orgthieme-connect.com

Formation of Metal Enolates from this compound

The methylene (B1212753) protons adjacent to the carbonyl group (C-2) of this compound are acidic and can be abstracted by a suitable base to form a metal enolate. The formation of the monoanion is typically achieved using a base such as sodium hydride (NaH) in an ether solvent like 1,2-dimethoxyethane (B42094) (DME) at low temperatures. orgsyn.orgthieme-connect.com This generates a nucleophilic enolate that can participate in various carbon-carbon bond-forming reactions. The choice of solvent is crucial, with DME being particularly effective in preventing the formation of unwanted side products. orgsyn.org

Generation and Alkylation of Dianions at the γ-Carbon Center

A key feature of this compound is its ability to form a dianion, allowing for selective functionalization at the terminal methyl group (C-4 or γ-carbon). orgsyn.orgthieme-connect.com This is typically achieved through a sequential deprotonation process. First, the more acidic α-proton is removed with a base like sodium hydride. Subsequent treatment with a stronger base, such as butyllithium (B86547) (BuLi), at low temperatures (e.g., -40°C in DME) removes a proton from the less acidic γ-carbon, generating the dianion. orgsyn.orgorganicchemistrydata.org

This dianion is a powerful nucleophile that reacts preferentially at the more reactive γ-carbon with various electrophiles, including alkyl halides. thieme-connect.comlookchem.comcam.ac.uk This regioselective alkylation at the C-4 position is a synthetically valuable transformation. orgsyn.orgthieme-connect.com

Regioselectivity in Alkylation Reactions (C-2 vs. C-4 Alkylation)

The ability to selectively alkylate this compound at either the C-2 or C-4 position highlights its synthetic utility. thieme-connect.comorgsyn.org

C-2 Alkylation: Formation of the monoanion with a single equivalent of a moderately strong base like sodium hydride leads to the generation of the enolate at the C-2 position. Subsequent reaction with an alkyl halide results in C-alkylation at this position. orgsyn.orgthieme-connect.com This reaction is typically carried out at room temperature after the initial enolate formation at 0°C. orgsyn.org Primary alkyl bromides and iodides have been shown to react cleanly to give the C-2 monosubstituted products in good yields. thieme-connect.com

C-4 Alkylation: As described previously, the formation of the dianion through sequential treatment with sodium hydride and butyllithium directs alkylation to the γ-carbon (C-4). orgsyn.orgthieme-connect.com This kinetic alkylation is favored at low temperatures. orgsyn.org This method allows for the introduction of a variety of substituents at the C-4 position. lookchem.comcam.ac.uk

It is also possible to perform sequential alkylations, first at the C-4 position via the dianion, followed by alkylation at the C-2 position. thieme-connect.com However, attempts at a one-pot double alkylation have shown limited success, with monoalkylation at C-4 being the predominant outcome under standard conditions. thieme-connect.com

Alkylation PositionBase(s)Reaction ConditionsProduct Type
C-2NaH0°C to room temperature in DMEMono-alkylated at C-2
C-4NaH, then n-BuLi-10°C to -40°C in DMEMono-alkylated at C-4
C-2 and C-41. NaH, n-BuLi, R-X2. NaH, R'-XSequential reactionsDi-alkylated

Stereochemical Considerations in Enolate Reactions

The geometry of the enolate formed from β-dicarbonyl compounds can influence the stereochemical outcome of subsequent reactions, particularly in aldol-type condensations. bham.ac.ukharvard.edu For this compound, while the primary focus in the literature has been on regioselectivity, the principles of stereocontrol in enolate chemistry are applicable. The formation of either the (Z)- or (E)-enolate can be influenced by the choice of base, solvent, and reaction conditions. bham.ac.uk In reactions involving chiral substrates or reagents, the facial selectivity of the enolate attack becomes a critical factor in determining the absolute stereochemistry of the product. bham.ac.uk For instance, in reactions with chiral aldehydes, the stereochemical outcome is often rationalized using models like the Felkin-Anh model to predict the preferred direction of nucleophilic attack. bham.ac.uk

Nucleophilic Acyl Substitution Reactions

The thioester functionality in this compound is susceptible to nucleophilic attack, leading to acyl substitution products.

Transesterification to O-Esters in the Presence of Alcohols and Metal Catalysts

This compound and its alkylated derivatives can be converted to the corresponding oxygen esters through transesterification. orgsyn.org This reaction is typically facilitated by the presence of an alcohol and a thiophilic metal cation. orgsyn.orgorgsyn.org Silver(I) salts, such as silver(I) trifluoroacetate (B77799), have been effectively used to promote this transformation. orgsyn.org The reaction proceeds readily and can tolerate a range of sensitive functional groups on the alcohol substrate, including other esters, halides, and silyl (B83357) ethers. orgsyn.org This process is synthetically useful as it allows this compound to function as a synthetic equivalent of diketene (B1670635). orgsyn.org

CatalystAlcohol TypeKey Features
Silver(I) trifluoroacetatePrimary, SecondaryTolerates sensitive functional groups. orgsyn.org
Lanthanum(III) complexesPrimary, Secondary, TertiaryHigh efficiency, chemoselective. researchgate.net
Borate and ZirconiaPrimary, Secondary, TertiarySolvent-free conditions, selective for β-keto esters. nih.gov

Reaction with Amines for Acetoacetamide (B46550) Synthesis

The reaction of this compound with amines provides a convenient pathway for the synthesis of a diverse range of acetoacetamides. This transformation is particularly noteworthy for its efficiency and broad applicability. The process generally involves heating the this compound and the desired amine, often in a solvent like toluene (B28343) or xylene, without the need for a catalyst. lookchem.com The relatively high reactivity of this compound, when compared to its methyl or ethyl ester counterparts, allows these reactions to proceed readily, even at temperatures around 100°C. lookchem.com

The mechanism of this acetoacetylation is believed to proceed through the formation of an enolate intermediate, which subsequently undergoes nucleophilic attack by the amine. One of the key advantages of using this compound is the straightforward isolation of the resulting acetoacetamide products, which can often be achieved through simple distillation or recrystallization due to the stoichiometric nature and high yield of the reaction. lookchem.com

However, certain challenges can arise, particularly with unhindered primary amines. In these cases, the formation of unwanted byproducts, such as enamines, can occur. lookchem.comchemicalbook.com This side reaction can be minimized by adjusting the reaction conditions, for instance, by using dilute solutions or by slowly adding the amine to a preheated solution of this compound. lookchem.comchemicalbook.com In contrast, more sterically hindered amines, like tert-amylamine, tend to react cleanly to produce the corresponding acetoacetamide without significant enamine formation. lookchem.com

The versatility of this method is demonstrated by its successful application to a variety of amines, leading to the synthesis of numerous acetoacetamide derivatives as detailed in the table below.

Table 1: Synthesis of Acetoacetamides from this compound and Various Amines

AmineProductYield (%)Method
n-HeptylamineN-(n-Heptyl)acetoacetamide71D
tert-AmylamineN-(tert-Amyl)acetoacetamide80C

Data sourced from J. Org. Chem., Vol. 56, No. 5, 1991. lookchem.com

Reactivity with Other Nucleophiles (e.g., thiols, Grignard reagents)

Beyond its reaction with amines, this compound exhibits reactivity towards a range of other nucleophiles, including thiols and Grignard reagents, expanding its utility in organic synthesis.

Reaction with Thiols:

Transesterification reactions can occur between this compound and other thiols. These reactions, often catalyzed by thiophilic metal cations, allow for the exchange of the tert-butylthio group. orgsyn.org This process can be synthetically useful for introducing different thioester functionalities into a molecule. The tert-butylthio group can also be converted to an acetyl-protected thiol under mild conditions using catalytic amounts of bromine in acetyl chloride in the presence of acetic acid, a transformation of interest for protecting group strategies in sulfur chemistry. researchgate.net

Reaction with Grignard Reagents:

Grignard reagents, being potent carbon-based nucleophiles, readily react with esters, including thioesters like this compound. mnstate.edulibretexts.orgmasterorganicchemistry.com The reaction typically proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the thioester. organicchemistrytutor.com This initial addition leads to the formation of a tetrahedral intermediate. Unlike the reaction with aldehydes and ketones, this intermediate can then eliminate the tert-butylthiolate leaving group to form a ketone. masterorganicchemistry.com

This newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent. masterorganicchemistry.comorganicchemistrytutor.com Consequently, the reaction of this compound with a Grignard reagent generally results in the addition of two equivalents of the Grignard reagent, ultimately yielding a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org This "double addition" is a characteristic feature of the reaction of Grignard reagents with esters and acid chlorides. organicchemistrytutor.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of the thioester.

Elimination: The tetrahedral intermediate collapses, expelling the tert-butylthiolate to form a ketone.

Second Nucleophilic Attack: A second molecule of the Grignard reagent attacks the newly formed ketone.

Protonation: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. libretexts.org

Other Key Reactions

Cyclization Reactions to Form Heterocyclic Compounds

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its unique structural features allow for strategic cyclization reactions, leading to the formation of complex molecular architectures. thieme-connect.comnih.gov

One notable application is in the synthesis of acyltetronic acids. lookchem.com Dianions generated from this compound can be alkylated at the γ-carbon. The resulting products can then undergo transesterification with 2-hydroxy esters in the presence of silver(I) salts. These acetoacetate (B1235776) derivatives can be efficiently cyclized to form acyltetronic acid derivatives using tetrabutylammonium (B224687) fluoride (B91410) in THF at room temperature. lookchem.com This methodology has been successfully employed in the total synthesis of fungal metabolites such as carolic, carlosic, and carlic acids. lookchem.com

Furthermore, this compound can be utilized in Knorr-type cyclizations for the synthesis of pyrrole (B145914) derivatives. thieme-connect.com The reactivity of the β-keto thioester moiety allows for condensation with α-amino ketones or related compounds to construct the pyrrole ring system. The specific reaction conditions and the nature of the reactants determine the final structure of the heterocyclic product.

The ability to undergo intramolecular reactions makes this compound a versatile building block in heterocyclic chemistry. researchgate.netchim.it The choice of reaction partners and conditions enables the synthesis of a wide array of heterocyclic structures, which are prevalent in many biologically active compounds and natural products.

Condensation Reactions and Michael Additions

This compound is a versatile substrate for various condensation and Michael addition reactions, owing to the reactivity of its active methylene group and the ability to form stable enolates.

Condensation Reactions:

This compound can participate in Claisen-type condensation reactions. lookchem.com For instance, its monoanion can react with isocyanates to produce β-amidothioesters in a single step with good yields. researchgate.net These reactions highlight the utility of the thioester enolate as a nucleophile in acylation reactions. While crossed Claisen condensations can sometimes lead to a mixture of products, the use of specific bases and reaction conditions can favor the desired outcome. google.com

Michael Additions:

The enolate of this compound is an effective Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.net This carbon-carbon bond-forming reaction is a powerful tool in organic synthesis. The reaction is typically base-catalyzed, with the enolate anion adding to the β-position of the activated alkene. researchgate.net

Kinetic studies of the Michael addition between acetoacetates and acrylates have been performed to understand the factors influencing the reaction rate, such as the molar ratio of reactants, base concentration, and solvent. researchgate.net this compound has also been employed in organocatalytic Mukaiyama-Michael reactions. While attempts to use the S-tert-butyl silylketene thioacetal in certain asymmetric reactions resulted in lower conversions, the related S-alkyl (Z)-silyl enolates have been shown to undergo rapid and regioselective addition to α,β-unsaturated aldehydes, yielding syn-Mukaiyama–Michael adducts with high enantioselectivity. princeton.edu

The reactivity of β-ketothioesters like this compound as nucleophiles has been harnessed in cascade reactions, such as a Michael addition followed by an intramolecular nucleophilic substitution. chemrxiv.org The ease of enolization of these thioesters makes them particularly suitable for such transformations. chemrxiv.org

Role of the tert-Butyl Group in Reaction Kinetics and Mechanism (e.g., E2 elimination)

The tert-butyl group in this compound plays a significant role in influencing the kinetics and mechanisms of its reactions, primarily due to its steric bulk. wikipedia.orgrsc.org

Steric Hindrance:

The large size of the tert-butyl group creates steric hindrance around the thioester functionality. This steric bulk can influence the approach of nucleophiles and other reactants, thereby affecting reaction rates and, in some cases, product selectivity. For example, in the Biginelli reaction, the steric bulk of a tert-butyl ester facilitates the isolation of open-chain intermediates.

Kinetic Effects:

The steric strain associated with the tert-butyl group can lead to an acceleration of certain reactions. For instance, in transacetoacetylation reactions, the more hindered tert-butyl acetoacetate is significantly more reactive than its methyl or ethyl counterparts. lookchem.com This increased reactivity is attributed to the relief of steric strain in the transition state.

Influence on Reaction Mechanisms:

The presence of the tert-butyl group can favor certain reaction pathways over others. For example, in elimination reactions, the steric hindrance can promote E2 (bimolecular elimination) pathways over SN2 (bimolecular nucleophilic substitution) pathways, although this is more commonly discussed in the context of alkyl halides bearing a tert-butyl group.

In the context of this compound, the tert-butyl group's primary influence is through steric effects that can:

Enhance reactivity: by promoting the release of steric strain in the transition state of certain reactions. lookchem.com

Direct selectivity: by sterically shielding one reaction site, favoring attack at a less hindered position.

Stabilize intermediates: The bulky nature of the group can contribute to the kinetic stabilization of certain reactive species. wikipedia.org

Investigating the Influence of Solvents on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity of this compound and the selectivity of its reactions. researchgate.net Solvents can influence reaction rates and outcomes through various mechanisms, including stabilization of transition states, solvation of reactants and intermediates, and direct participation in the reaction mechanism. researchgate.netmdpi.com

Solvent Polarity:

The polarity of the solvent is a crucial factor. researchgate.net Polar solvents are generally better at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through such species. researchgate.net Conversely, nonpolar solvents may be preferred for reactions where charge separation is minimal. For instance, in alkylation reactions of the dianion of this compound, 1,2-dimethoxyethane (DME) is noted as a particularly effective solvent, while other ether solvents are less successful and can lead to undesired side products. orgsyn.org

Coordinating vs. Non-coordinating Solvents:

The ability of a solvent to coordinate with metal cations or other Lewis acidic species can dramatically alter reaction selectivity. rsc.org In palladium-catalyzed cross-coupling reactions, for example, coordinating solvents can lead to a different selectivity profile compared to non-coordinating solvents by altering the nature of the active catalytic species. rsc.org While not specific to this compound, this principle illustrates the profound effect solvent coordination can have.

Specific Solvent Effects in Reactions of this compound:

Alkylation: As mentioned, DME is the preferred solvent for selective alkylation at both the C-2 and C-4 positions of this compound, suggesting a specific role for this solvent in stabilizing the respective anions and influencing regioselectivity. orgsyn.org

Michael Additions: In organocatalytic Michael additions, the solvent can influence both the reaction rate and the enantioselectivity. chemrxiv.org For example, the use of trifluorotoluene has been shown to have a positive impact on the enantioselectivity of certain reactions. scispace.com Furthermore, the use of brine as a solvent in some stereoselective additions of ketothioesters to nitroalkenes has been explored, highlighting the potential for unusual solvent systems to promote high selectivity. chemrxiv.org

Cyclization Reactions: The choice of solvent is also critical in cyclization reactions. For the cyclization of acetoacetate derivatives derived from this compound to form acyltetronic acids, tetrahydrofuran (B95107) (THF) is the specified solvent. lookchem.com

Table 2: Influence of Solvent on Selected Reactions of this compound

ReactionSolventObservation
Alkylation of dianion1,2-Dimethoxyethane (DME)Preferred solvent, leads to selective alkylation. orgsyn.org
Alkylation of dianionOther ether solventsLess successful, lead to unwanted side products. orgsyn.org
Organocatalytic Michael AdditionTrifluorotoluenePositive impact on enantioselectivity. scispace.com
Cyclization to Acyltetronic AcidsTetrahydrofuran (THF)Effective solvent for the cyclization step. lookchem.com

This data underscores the importance of careful solvent selection to optimize the yield, rate, and selectivity of reactions involving this compound.

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The generation of dianions from S-tert-Butyl acetothioacetate is a cornerstone of its utility. These dianions can be selectively alkylated at the γ-carbon, providing a powerful tool for chain elongation and the introduction of diverse functional groups.

This compound is a key precursor in the total synthesis of several acyltetronic acid fungal metabolites, such as carolic, carlosic, and carlic acids. The general synthetic strategy involves the alkylation of dianions derived from this compound at the γ-carbon position. The resulting alkylated products are then treated with 2-hydroxy esters in the presence of silver(I) salts, which facilitates a transesterification to yield acetoacetate (B1235776) derivatives. These intermediates are efficiently cyclized to the target acyltetronic acids using tetrabutylammonium (B224687) fluoride (B91410) in THF at room temperature. This methodology allows for the construction of these natural products through a judicious selection of substituents.

Table 1: Key Steps in the Synthesis of Acyltetronic Acids

StepDescriptionReagentsOutcome
1Dianion FormationStrong base (e.g., LDA)Generation of a nucleophilic dianion from this compound.
2γ-Carbon AlkylationVarious electrophilesIntroduction of specific side chains required for the target natural product.
3Transesterification2-hydroxy esters, Silver(I) saltsConversion of the thioester to an acetoacetate ester derivative.
4CyclizationTetrabutylammonium fluoride (TBAF) in THFFormation of the final acyltetronic acid ring structure.

The compound serves as a valuable starting material for the synthesis of novel bis-β-ketomacrolides. In this process, dianions generated from this compound are alkylated at the γ-carbon using appropriately protected iodoalkanols. This reaction creates advanced precursors that are then subjected to dimerization. The dimerization step, facilitated by the presence of copper(I) trifluoroacetate (B77799), leads to the formation of complex bis-β-ketomacrolides, which can be considered a form of β-ketodiolides.

This compound plays a critical role in the preparation of milbemycin seco-analogues. The key step in this synthetic sequence is the alkylation of the γ-carbon of the dianion of this compound with electrophiles like acrylaldehyde or methacrylaldehyde. The products from this reaction undergo subsequent protection and transesterification with a model spiro acetal (B89532) unit to form acetoacetate derivatives. These derivatives are then reacted with sodium borohydride (B1222165) and deprotected to yield the final seco-species, demonstrating the utility of the thioester in building blocks for complex, biologically relevant molecules.

Table 2: Synthesis of Milbemycin Seco-Analogues Precursor

StepReactant 1Reactant 2Key Transformation
1Dianion of this compoundAcrylaldehyde or MethacrylaldehydeAlkylation at the γ-carbon.
2Alkylated ProductProtecting Groups / Spiro Acetal UnitProtection and transesterification.
3Acetoacetate DerivativeSodium BorohydrideReduction and deprotection to afford the seco-species.

Role in the Synthesis of Insect Antifeedants

While the direct application of this compound in the synthesis of commercial insect antifeedants is not extensively documented in publicly available literature, its structural motifs are found in advanced agrochemicals. For instance, the development of novel insecticides like afidopyropen, which is effective against sucking pests, involves complex multi-step synthesis. chemicalbook.comchemsrc.com Afidopyropen is a derivative of the natural product pyripyropen A. chemsrc.com The synthesis of such complex molecules often relies on versatile building blocks that can introduce specific functionalities.

The development of modern agrochemicals is increasingly focused on compounds with novel modes of action to combat resistance in pest populations. organic-chemistry.orgresearchgate.net Synthetic intermediates that provide flexible pathways to complex core structures are crucial in this research and development process.

Intermediate in Pharmaceutical and Agrochemical Development

This compound is recognized as a valuable intermediate in the broader fields of pharmaceutical and agrochemical synthesis. The reactivity of its thioester group and the acidity of the α-protons make it a versatile precursor for constructing more complex molecular frameworks. Anions of the compound can react in a regiospecific manner with various electrophiles, opening pathways to a diverse range of synthetic products.

A significant application of this compound is in the total synthesis of several fungal metabolites, including carolic acid, carlosic acid, and carlic acid. rsc.org The synthesis involves the generation of dianions from this compound, which are then alkylated. rsc.org The resulting products are further transformed and cyclized to yield these acyltetronic acid derivatives. rsc.org These natural products have been studied for their biological activities, highlighting the role of this compound as a key starting material in accessing therapeutically relevant chemical scaffolds.

The related oxygen analog, tert-butyl acetoacetate, is used in the preparation of Bcl-2/Bcl-xL inhibitors for potential tumor inhibition and in synthesizing conjugates for HIV-1 inhibition. This underscores the importance of the acetoacetate framework in medicinal chemistry.

The strategic development of new agrochemicals aims to create molecules that are effective at low doses, have favorable environmental profiles, and exhibit selective toxicity to target pests. organic-chemistry.orgresearchgate.net Versatile intermediates are essential in this process, allowing chemists to synthesize and test a wide array of new chemical entities. The S-tert-butyl group, for instance, is used as a protecting group for thiols in complex syntheses, and methods for its conversion to other functional groups under mild conditions are of significant interest in creating new molecules. organic-chemistry.org

The synthesis of complex, biologically active compounds for agriculture often involves many steps. Intermediates like this compound provide a reliable route to introduce specific structural features that may be essential for a compound's desired biological activity.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 15925-47-0 scbt.com
Molecular Formula C₈H₁₄O₂S scbt.com
Molecular Weight 174.26 g/mol scbt.com
Boiling Point 95-100 °C at 0.9 mmHg chemicalbook.comorgsyn.org
Density 0.994 g/mL at 25 °C chemicalbook.com
Refractive Index (n20/D) 1.486 chemicalbook.comchemsrc.com

Computational and Spectroscopic Studies of S Tert Butyl Acetothioacetate

Computational Chemistry Investigations

Computational chemistry provides powerful tools to explore the properties of molecules like S-tert-Butyl acetothioacetate at an atomic level. Through various theoretical models, researchers can predict and analyze molecular structure, stability, and reactivity without the need for empirical experimentation.

The conformational landscape of this compound is primarily defined by the rotation around its single bonds and the potential for keto-enol tautomerism. Ab initio and Density Functional Theory (DFT) are the principal methods used to investigate these aspects. DFT calculations, for instance, can be employed to determine the relative energies of different conformers, such as the s-cis and s-trans conformations that can arise from rotation around the C-C and C-S bonds. Studies on similar sterically hindered molecules, like 1-tert-butylpyrazoles, have shown that intramolecular interactions involving the tert-butyl group can significantly influence and stabilize specific conformations in the solid state. rsc.org

Furthermore, computational methods are essential for studying the stability of the keto and enol tautomers of β-dicarbonyl compounds. These calculations can provide insights into the Gibbs free energy of formation for each tautomer, helping to predict their equilibrium distribution under various conditions. For instance, DFT calculations have been successfully used to identify and confirm the presence of the tert-butyl cation, a related structural component, in acidic environments, demonstrating the predictive power of these methods in determining the stability of reactive intermediates. nankai.edu.cn The presence of a bulky tert-butyl group can also introduce significant torsional strain, which may alter the conformational preferences compared to less hindered analogues, an effect that has been demonstrated computationally and experimentally in other cyclic and acyclic systems. rsc.org

This compound is known to participate in a variety of synthetic transformations, notably alkylation and acylation reactions at its α-carbon. orgsyn.org Modeling the pathways of these reactions provides a deeper understanding of their mechanisms. Computational techniques such as QM/MM (Quantum Mechanics/Molecular Mechanics) and accelerated molecular dynamics can map out the entire reaction coordinate from reactants to products. nih.govescholarship.org

These models allow for the identification and characterization of high-energy transition states and reaction intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions and understand the factors controlling selectivity. nih.gov For example, modeling the deprotonation of the α-carbon followed by nucleophilic attack on an alkyl halide would reveal the structure of the transition state and the energy barrier for the C-C bond formation. Such simulations are critical for optimizing known synthetic procedures and for designing novel chemical transformations. nih.govnih.gov

The reactivity of this compound is intrinsically linked to its electronic structure. DFT calculations are used to compute various reactivity descriptors that help rationalize its chemical behavior. These descriptors include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO).

The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the protons on the central methylene (B1212753) group (the α-carbon). An analysis of the electrostatic potential map would show a region of positive potential near these protons, indicating their susceptibility to removal by a base. This is a key factor in the compound's utility as a nucleophile in synthesis. orgsyn.org Furthermore, DFT can be used to analyze non-covalent interactions within the molecule and between molecules, which can be crucial for understanding its behavior in different solvent environments and in the solid state. nih.gov These computational analyses provide a theoretical foundation for the observed reactivity, complementing experimental findings.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to verify the identity and purity of the compound after synthesis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is particularly informative due to the compound's existence as a mixture of keto and enol tautomers in solution. orgsyn.org

In the ¹H NMR spectrum recorded in chloroform-d (B32938) (CDCl₃), distinct signals are observed for both forms. orgsyn.org The keto form shows a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three acetyl protons, and a singlet for the two methylene protons. orgsyn.org The enol form is characterized by the appearance of a vinyl proton signal and a hydroxyl proton signal, with corresponding shifts in the signals for the tert-butyl and acetyl protons. orgsyn.org The integration of these signals allows for the quantification of the keto-enol ratio.

¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment (Tautomer)
1.5 Singlet 9H (CH₃)₃C (Keto/Enol)
2.3 Singlet 3H COCH₃ (Keto)
3.6 Singlet 2H COCH₂CO (Keto)
5.3 Singlet 1H =CH (Enol)

Data sourced from Organic Syntheses Procedure. orgsyn.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Signals for the carbonyl carbons of the ketone and thioester, the quaternary carbon and methyl carbons of the tert-butyl group, the acetyl methyl carbon, and the methylene carbon can be distinguished and assigned.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. amazonaws.com The IR spectrum of this compound shows characteristic absorption bands for its key functional groups. orgsyn.org

The most prominent features are the strong C=O stretching vibrations. Due to the presence of both a ketone and a thioester, multiple bands can be observed in the carbonyl region of the spectrum. Thioester carbonyl stretches typically appear at lower wavenumbers than their ester counterparts. The keto-enol tautomerism also influences the spectrum; the enol form will show a broad O-H stretch and a C=C stretch, alongside the carbonyl absorptions. orgsyn.orglibretexts.org

Characteristic IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹) Functional Group Assignment
1712 C=O Stretch (Ketone)
1676 C=O Stretch (Thioester)
1621 C=C Stretch (Enol form)

Data sourced from Organic Syntheses Procedure. orgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (molecular formula C₈H₁₄O₂S), the monoisotopic mass is 174.071451 Da and the average mass is 174.258 Da. chemspider.com Electron ionization mass spectrometry (EI-MS) provides detailed insights into the molecule's stability and fragmentation pathways.

The mass spectra of alkyl acetothioacetates are complex and exhibit significant fragmentation, including skeletal rearrangements. publish.csiro.au The fragmentation schemes for this class of compounds have been thoroughly investigated using high-resolution mass spectrometry (HRMS) and isotopic labeling studies (e.g., with deuterium (B1214612) and ¹⁸O), which help to confirm the elemental composition of fragment ions and elucidate the underlying mechanisms. publish.csiro.au

A characteristic fragmentation process observed in the mass spectra of S-alkyl acetothioacetates is the formation of a thiol radical ion (RSH⁺•) through a hydrogen rearrangement. publish.csiro.au In the case of this compound, this would correspond to the tert-butanethiol radical ion. Studies on analogous compounds have shown this transfer occurs via a four-membered transition state. publish.csiro.au Other significant fragments typically arise from cleavages of C-C and C-S bonds within the molecule.

The major fragment ions observed in the mass spectrum of a related compound, tert-butyl acetoacetate (B1235776), can provide some comparative insights, with prominent peaks corresponding to the tert-butyl cation (m/z 57) and the acetyl cation (m/z 43). chemicalbook.com For this compound, similar cleavages are expected, alongside fragments containing the sulfur atom.

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₈H₁₄O₂S chemspider.com
Monoisotopic Mass174.071451 Da chemspider.com
Average Mass174.258 Da chemspider.com
IUPAC NameS-tert-butyl 3-oxobutanethioate nih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound Based on general fragmentation patterns of alkyl acetothioacetates publish.csiro.au and related esters chemicalbook.com.

m/zProposed Fragment StructureDescription
174[CH₃C(O)CH₂C(O)SC(CH₃)₃]⁺•Molecular Ion
90[HSC(CH₃)₃]⁺•tert-Butanethiol radical ion (via H-rearrangement)
57[C(CH₃)₃]⁺tert-Butyl cation
43[CH₃CO]⁺Acetyl cation

Advanced Spectroscopic Techniques in Reaction Monitoring

The synthesis of complex molecules requires precise control over reaction conditions and progress. Advanced spectroscopic techniques are invaluable tools for real-time or near-real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and endpoint determination.

For reactions involving this compound, Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful technique utilized for monitoring reaction progress, such as in ring-closure reactions. googleapis.com LCMS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This allows chemists to track the consumption of this compound and the formation of products and byproducts in the reaction mixture over time.

Other spectroscopic methods, such as Fourier-Transform Infrared Spectroscopy (FT-IR), are also widely applied for monitoring chemical transformations. researchgate.net For instance, in esterification reactions, FT-IR can be used to follow the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic ester C=O stretch, allowing the reaction to be tracked to completion. researchgate.net This principle is applicable to syntheses involving this compound, where changes in the vibrational frequencies of the thioester and ketone carbonyl groups can be monitored.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to follow the course of a reaction. By taking aliquots from a reaction mixture at different time points, it is possible to observe the decrease in signal intensity for reactant protons and the corresponding increase in signals for product protons, providing a quantitative measure of conversion. nih.gov These advanced spectroscopic methods are crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final product in syntheses that utilize this compound as a reactant or precursor. googleapis.comnih.gov

Analytical Methodologies for S Tert Butyl Acetothioacetate and Its Derivatives in Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., GC, HPLC)

Chromatographic methods are the cornerstone for the separation, identification, and quantification of S-tert-butyl acetothioacetate and its analogues. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly powerful tools for assessing the purity of synthetic batches and for quantifying the compound in various matrices.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent sensitivity and specificity. For purity assessment, GC can separate the target compound from starting materials, byproducts, and solvents. The percentage purity is typically determined by the area percentage of the main peak in the chromatogram.

A typical GC method for a related compound, tert-butyl acetoacetate (B1235776), which can be adapted for its thioester analogue, might involve a capillary column such as a DB-1 or FFAP. avantorsciences.comnih.govresearchgate.net The choice of column depends on the desired separation and the nature of potential impurities. For instance, a non-polar column like a DB-1 (100% dimethylpolysiloxane) is a good starting point for general purity analysis, while a more polar column like a FFAP (nitroterephthalic acid-modified polyethylene (B3416737) glycol) can be beneficial for separating more polar analytes. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Related tert-Butyl Compounds This table is a composite based on methods for similar compounds and serves as a guide.

ParameterSettingReference(s)
Column DB-1, 30 m x 0.53 mm ID, 2.65 µm film researchgate.net
FFAP, 30 m x 0.25 mm ID, 0.25 µm film nih.gov
Injector Split/Splitless or PTV nih.govdiva-portal.org
Injector Temp. 250 - 280 °C diva-portal.org
Oven Program Initial: 45 °C, hold 2 min; Ramp: 12 °C/min to 325 °C, hold 11 minThis is an example program and would be optimized.
Carrier Gas Helium or Nitrogen nih.gov
Detector Flame Ionization (FID) or Mass Spectrometry (MS) nih.govnih.gov

Quantitative analysis by GC-FID involves creating a calibration curve with standards of known concentration. For GC-MS, selected ion monitoring (SIM) can be used for enhanced sensitivity and specificity, which is particularly useful for trace analysis or in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Purity analysis by HPLC with a UV detector is standard practice. The compound is dissolved in a suitable solvent, and the resulting solution is injected into the HPLC system. The chromatogram will show a major peak for the product and smaller peaks for any impurities. As with GC, the area percentage of the main peak is used to estimate purity. For more accurate quantification, a calibration curve is constructed using pure standards.

Table 2: Representative HPLC Conditions for Analysis of Related Acetoacetates This table is based on established methods for similar compounds and serves as a guide.

ParameterSettingReference(s)
Column C18 (e.g., 100 mm x 3.2 mm, 5 µm) or Newcrom R1 sielc.comsielc.com
Mobile Phase Acetonitrile/Water gradient sielc.comsielc.com
(May include acid modifier like formic or phosphoric acid) sielc.com
Flow Rate 0.5 - 1.0 mL/min koreascience.kr
Detection UV at a specific wavelength (e.g., 254 nm) or MS koreascience.kr
Column Temp. Ambient or controlled (e.g., 25-40 °C) koreascience.kr

For derivatives of this compound, especially chiral derivatives, specialized chiral HPLC columns (e.g., Chiralpak) can be used to separate enantiomers and determine enantiomeric excess. koreascience.kryoutube.com

Spectrophotometric Methods

UV-Vis spectrophotometry is a straightforward and accessible method for the quantification of thioesters in solution and for studying reaction kinetics. researchgate.net Thioesters possess a characteristic chromophore, the C=O group, which absorbs UV light. The position of the maximum absorbance (λmax) for thioesters is typically in the range of 230-240 nm.

For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While less specific than chromatographic methods, spectrophotometry is rapid and can be very effective for monitoring the progress of a reaction, such as the formation or consumption of the thioester. researchgate.net

In some cases, derivatizing agents can be used to create a new, more strongly absorbing or colored species, which can enhance the sensitivity and specificity of the assay. For example, reaction with a chromogenic thiol could be explored for indirect quantification.

Electrochemical Methods in Mechanistic Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties and reaction mechanisms of compounds like this compound. dtic.mil These methods provide valuable insights into the formation of intermediates, such as radicals and radical ions, which are often involved in the synthesis and reactions of β-keto esters and thioesters. rsc.orgsioc-journal.cn

In a typical cyclic voltammetry experiment, a potential is swept between two limits, and the resulting current is measured. The resulting plot, a voltammogram, can reveal the oxidation and reduction potentials of the analyte. For β-keto esters and related compounds, electrochemical studies have been used to investigate the formation of enolate radicals upon oxidation. rsc.org This radical can then undergo further reactions, and the electrochemical data can help to elucidate the reaction pathway.

For instance, studies on the electrochemical synthesis of thioesters from α-keto acids and thiophenols have demonstrated the utility of these methods in developing green, oxidant-free synthetic routes. sioc-journal.cn The CV of the starting materials can help in optimizing the reaction conditions, such as the applied potential, to achieve selective product formation. Similarly, the electrochemical behavior of related β-keto spirolactones has been studied to understand the formation of key radical intermediates. rsc.org While specific CV data for this compound is not widely published, the principles from studies on analogous β-keto systems and thioesters are directly applicable. These studies show that the deprotonated β-keto ester can be oxidized to form a methylenic radical, a key intermediate in many of its reactions. rsc.org

Industrial and Large Scale Applications in Chemical Manufacturing

Use as a Reagent in Industrial Organic Synthesis

S-tert-Butyl acetothioacetate serves as a crucial building block in the synthesis of complex molecular architectures on an industrial scale. It is particularly noted for its use in creating β-dicarbonyl compounds and their derivatives, which are precursors to many important chemical products.

The reactivity of this compound allows for the generation of dianions, which can then be selectively alkylated at the γ-carbon. researchgate.netrsc.org This process is fundamental to building more complex carbon skeletons. This method has been successfully applied to the total synthesis of various natural products, including the spiroacetal macrolide (+)-milbemycin β1 and the β-lactam antibiotic (+)-thienamycin. cam.ac.uk

Another significant industrial application is in the synthesis of heterocyclic compounds. uou.ac.in These are organic compounds containing a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, in the ring. uou.ac.in this compound is used in the preparation of quinoline-2,5,8(1H)-triones, which are synthesized through the acylation of 2,5-dimethoxyaniline (B66101) followed by a Knorr cyclization. researchgate.net It is also a key starting material for synthesizing acyltetronic acids, a class of fungal metabolites, through a process involving alkylation and subsequent cyclization. researchgate.netrsc.orgcam.ac.uk

The table below summarizes key synthetic applications of this compound in industrial organic synthesis.

Target Compound ClassSynthetic StrategyKey Intermediates/ReagentsReference
Acyltetronic AcidsAlkylation of this compound dianion, followed by transesterification and cyclization.2-hydroxy esters, silver(I) salts, tetrabutylammonium (B224687) fluoride (B91410) researchgate.netrsc.org
Fungal Metabolites (Carolic, Carlosic, Carlic acids)Total synthesis utilizing the alkylation of this compound dianions.Appropriate electrophiles and 2-hydroxy esters rsc.org
Quinoline-2,5,8(1H)-trionesAcylation of 2,5-dimethoxyaniline with β-oxo thioesters derived from this compound, followed by Knorr cyclization.2,5-dimethoxyaniline researchgate.net
(+)-Milbemycin β1A highly convergent total synthesis involving intermediates derived from this compound.Not specified in abstract cam.ac.uk
(+)-ThienamycinSynthesis via an intermediate π-allyltricarbonyliron lactone complex, with this compound used in the formation of key precursors.Not specified in abstract cam.ac.uk

Role in the Production of Specialty Chemicals

The versatility of this compound as a reagent directly translates to its importance in manufacturing a range of specialty chemicals. These are chemicals produced in lower volumes but with higher value, often for specific applications. The primary application areas include pharmaceuticals, agrochemicals, and pigments. chemicalbook.com

In the pharmaceutical industry , this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.comgoogleapis.com Its ability to form complex cyclic and heterocyclic structures is particularly valuable in creating the core scaffolds of many drugs. uou.ac.inopenmedicinalchemistryjournal.com For example, it is used in the synthesis of tetramic acids, which are found in a number of biologically active natural products. researchgate.net

In the agrochemical sector , this compound serves as a precursor for herbicides and fungicides. chemicalbook.comopenmedicinalchemistryjournal.com The synthesis of certain N-heterocyclic compounds, which form the basis of many pesticides, can utilize this compound. openmedicinalchemistryjournal.com

The production of pigments and dyes also benefits from the reactivity of this compound. chemicalbook.com Azo dyes and other complex organic colorants can be synthesized using intermediates derived from this thioester. ijcce.ac.irresearchgate.net

The following table details the role of this compound in the production of various specialty chemicals.

IndustryType of Specialty ChemicalSpecific Examples/ApplicationsReference
PharmaceuticalActive Pharmaceutical Ingredients (APIs), IntermediatesSynthesis of tetramic and tetronic acid analogues, which are important in drug development. chemicalbook.comgoogleapis.comresearchgate.net
AgrochemicalHerbicides, FungicidesUsed in the synthesis of heterocyclic compounds like thiazolo-5-carboxylic acid derivatives, which can have fungicidal properties. chemicalbook.comopenmedicinalchemistryjournal.com
Pigments & DyesOrganic ColorantsServes as a building block for complex organic molecules used as pigments. chemicalbook.comijcce.ac.irmdpi.com

Process Optimization for Manufacturing Efficiency

For any chemical to be viable in large-scale manufacturing, the processes for its synthesis and use must be efficient, cost-effective, and scalable. retrocausal.airesearchgate.net Significant research has been dedicated to optimizing the manufacturing processes involving this compound.

One key area of optimization is the synthesis of this compound itself. An efficient, multigram-scale preparation has been developed involving the reaction of 2-methyl-2-propanethiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netchemicalbook.com This method provides a reliable and scalable route to the compound, which is crucial for its industrial availability.

Process optimization also focuses on the reactions where this compound is used as a reagent. For instance, in the synthesis of pharmaceutical intermediates, reaction conditions are carefully controlled to maximize yield and purity while minimizing impurities. google.com A patent for the preparation of an intermediate for the drug Sunitinib describes a process where a related compound, tert-butyl acetoacetate (B1235776), is reacted under specific temperature controls (0-5 °C) and then subjected to in-situ reduction and condensation, followed by optimized extraction and crystallization steps to ensure high purity. google.com Such optimization strategies, including temperature control, solvent selection, and purification methods, are directly applicable to processes involving the thio-analog.

The development of scalable synthetic routes for ligands used in asymmetric catalysis, such as (S)-t-BuPyOx, also highlights process optimization. beilstein-journals.org While not directly a process for this compound, the principles of developing multi-gram scale syntheses with high yields and straightforward purification are central to making any chemical, including those derived from this compound, industrially viable. beilstein-journals.org

The table below outlines key parameters and findings related to the process optimization for manufacturing involving this compound.

ProcessOptimization FocusKey Parameters / FindingsBenefitReference
Synthesis of this compoundScalable PreparationReaction of 2-methyl-2-propanethiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one.Efficient, multigram-scale synthesis. researchgate.netchemicalbook.com
Use in Pharmaceutical Intermediate SynthesisPurity and YieldControlled reaction temperature (e.g., 0-5 °C), specific quenching temperatures (e.g., 60-65 °C), selection of extraction solvents (e.g., ethyl acetate), and crystallization solvents (e.g., methanol-water mixture).High purity of the final product, with individual unknown impurities below 0.10%. google.com
General ManufacturingSystematic ImprovementApplication of methodologies like Six Sigma (DMAIC: Define, Measure, Analyze, Improve, Control) to systematically identify and eliminate sources of variation and waste.Reduced costs, improved efficiency, and enhanced product quality. retrocausal.ai

Q & A

Q. What are the established synthetic routes for S-tert-Butyl acetothioacetate, and what key reaction parameters influence yield?

this compound is typically synthesized via nucleophilic substitution between tert-butyl thiol and acetothioacetic acid derivatives under anhydrous conditions. Critical parameters include:

  • Temperature : Optimal yields are achieved at 0–5°C to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
  • Catalyst : Use of mild bases (e.g., triethylamine) to neutralize acidic byproducts. Reaction progress should be monitored via TLC or GC-MS, and purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Key techniques include:

  • ¹H NMR : A singlet at ~1.3 ppm for the tert-butyl group and resonance at 3.5–4.0 ppm for the thioester methylene protons.
  • ¹³C NMR : Peaks at ~170 ppm (C=O) and 35–40 ppm (tert-butyl carbons).
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-S bond).
  • Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 162 g/mol). Cross-validate data with reference spectra from databases like NIST .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound across literature sources?

Discrepancies may arise from:

  • Purity : Impurities lower melting points. Recrystallize using hexane/ethyl acetate mixtures.
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Measurement methods : Standardize conditions (e.g., heating rate, sample size). Report solvent history and drying protocols to ensure reproducibility .

Q. What strategies optimize the stability of this compound in long-term storage for kinetic studies?

Stability can be enhanced by:

  • Storage conditions : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Additives : Include stabilizers like butylated hydroxytoluene (BHT, 0.1% w/w).
  • Monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., tert-butyl disulfide). Pre-purify via activated charcoal filtration .

Q. How should computational models be validated when predicting the reactivity of this compound in novel reactions?

  • Benchmarking : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with experimental kinetic data for analogous thioesters.
  • Solvent effects : Incorporate implicit solvent models (e.g., PCM) to account for solvation.
  • Validation metrics : Use root-mean-square deviations (RMSD) < 2 kcal/mol for Gibbs free energy predictions. Discrepancies may indicate neglected steric or electronic factors .

Methodological Considerations

Q. What experimental design principles should guide studies on the hydrolytic degradation of this compound?

  • Variables : pH, temperature, and ionic strength. Use buffer systems (pH 2–12) and conduct trials at 25°C, 40°C, and 60°C.
  • Analytical tools : Track degradation via UV-Vis (λ = 240 nm for thioester bond) and LC-MS for product identification.
  • Controls : Include blank reactions and spiked samples to validate method accuracy .

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

  • Reproducibility : Replicate experiments using identical reagents (e.g., chiral catalysts from the same supplier).
  • Data normalization : Express yields relative to internal standards (e.g., mesitylene).
  • Meta-analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies to identify confounding variables .

Data Reporting and Ethics

Q. What ethical and documentation practices are critical when publishing studies involving this compound?

  • Safety protocols : Adhere to OSHA guidelines for handling volatile thioesters (e.g., fume hood use, PPE).
  • Data transparency : Share raw spectral data in supplementary materials and cite primary sources for physicochemical properties.
  • Conflict of interest : Disclose funding sources or institutional partnerships that may influence interpretation .

Q. Table 1: Comparison of Synthetic Methods for this compound

MethodReagentsYield (%)Purity (HPLC)Reference Technique
Nucleophilic substitutiontert-Butyl thiol, DMF7899.2GC-MS
Acid-catalyzed esterificationHCl, reflux6595.8¹H NMR

Note: Always cross-validate yields and purity with orthogonal methods (e.g., NMR + GC-MS).

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